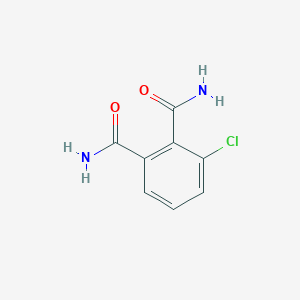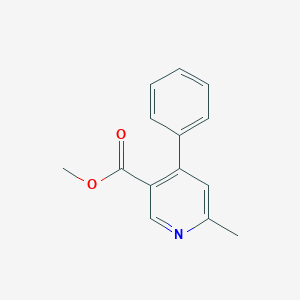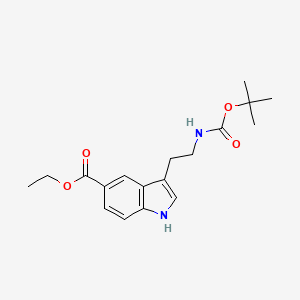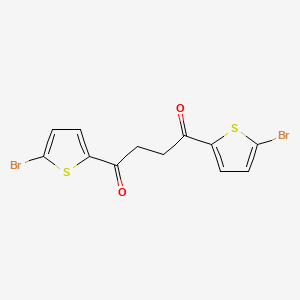
2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Descripción general
Descripción
The compound “2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one” belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Without specific data on “2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one”, it’s challenging to provide a detailed analysis .Aplicaciones Científicas De Investigación
Anticancer Applications
Research has highlighted the synthesis of novel anticancer agents utilizing "2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one" as a key intermediate. For instance, an improved one-step synthesis method has been developed for creating novel 2-chloromethyl-4(3H)-quinazolinones, which are subsequently used to prepare 4-anilinoquinazoline derivatives exhibiting promising in vitro anticancer activity (Hong-Ze Li et al., 2010). Another study focuses on the green synthesis of new 2-substituted quinazoline derivatives in an aqueous medium, demonstrating their potential as anticancer agent precursors (Youssef Kabri et al., 2009).
Antiviral Applications
A novel 1,2,3,4-tetrahydroquinazoline derivative has been synthesized, showing potency against SARS-CoV-2 proteins. This compound was derived from ambroxol hydrochloride and exhibited promising activity against various SARS-CoV-2 proteins, highlighting its potential antiviral applications (Alena I. Krysantieva et al., 2023).
Catalytic Applications
The compound also finds applications in catalytic reactions. For example, chiral Pt(II)/Pd(II) pincer complexes showing C–H⋯Cl hydrogen bonding were synthesized using a related quinazoline derivative. These complexes were applied to catalytic asymmetric aldol and silylcyanation reactions, demonstrating the versatility of quinazoline derivatives in catalysis (M. S. Yoon et al., 2006).
Synthesis of Novel Derivatives
Research has also focused on synthesizing a variety of novel derivatives from "2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one" for different biological applications. This includes the development of sigma-1 receptor antagonists for pain treatment, showcasing the compound's role in generating new pharmacological tools (Yu Lan et al., 2016).
Mecanismo De Acción
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the use of “2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one”, it’s difficult to provide a detailed analysis .
Safety and Hazards
Direcciones Futuras
The future directions for research on “2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one” would depend on its potential applications. If it has promising properties for use in a particular field, such as medicine or materials science, future research might focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential uses .
Propiedades
IUPAC Name |
2-(chloromethyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-5H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEVSDYLLYABRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438539 | |
| Record name | 2-(CHLOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |
CAS RN |
145475-35-0 | |
| Record name | 2-(CHLOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Hydrazinecarboxamide, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B3047759.png)
![5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3047760.png)
![[1,5]Naphthyridine-3-boronic acid](/img/structure/B3047762.png)

![3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047767.png)